molecular formula C16H20N2O3 B12163480 2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12163480
M. Wt: 288.34 g/mol
InChI Key: HYXQOFXVJGZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: is a chemical compound with the following chemical formula:

C23H21N7O3\text{C}_{23}\text{H}_{21}\text{N}_7\text{O}_3C23​H21​N7​O3​

. It belongs to the class of carbazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:

    Carbazole Derivative Synthesis: Start by synthesizing the carbazole derivative, which serves as the core structure. This can be achieved through cyclization reactions or other methods.

    Methylation: Introduce the methoxy groups at specific positions using methylation reagents.

    Acetylation: Acetylate the amino group to form the acetamide functionality.

Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the above steps.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbazole moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may occur.

    Substitution: Substitution reactions at the carbazole nitrogen or the methoxy groups are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, acetylation leads to the formation of the acetamide compound.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: Used in the synthesis of novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar carbazole cores or methoxy substituents can be compared. Notable examples include N-(4-methoxyphenyl)-2-methoxyacetamide and related derivatives.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C16H20N2O3/c1-20-9-15(19)17-14-5-3-4-11-12-8-10(21-2)6-7-13(12)18-16(11)14/h6-8,14,18H,3-5,9H2,1-2H3,(H,17,19)

InChI Key

HYXQOFXVJGZYAQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.